BenchChemオンラインストアへようこそ!

5-amino-N-benzyl-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Nuclear Receptor Pharmacology PXR Antagonism Medicinal Chemistry

This 1H-1,2,3-triazole-4-carboxamide (ATC) is a uniquely differentiated scaffold for PXR antagonist/inverse agonist screening and antifungal selectivity studies. The 2,5-dimethoxyphenyl N(1)-aryl group aligns it with the SPA70 pharmacophore class, while the N-benzyl carboxamide side chain provides a critical negative control for anti-T. cruzi SAR. With an XLogP3 of 2.6, it offers superior solubility over higher-logP PXR ligands, reducing precipitation artifacts in cellular assays. Its intermediate drug-like properties also make it an ideal benchmarking compound for computational ADMET model calibration. Procure this exact structure to avoid inverted selectivity or off-target activity caused by generic substitutions.

Molecular Formula C18H19N5O3
Molecular Weight 353.382
CAS No. 1049126-92-2
Cat. No. B2962621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-N-benzyl-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
CAS1049126-92-2
Molecular FormulaC18H19N5O3
Molecular Weight353.382
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3)N
InChIInChI=1S/C18H19N5O3/c1-25-13-8-9-15(26-2)14(10-13)23-17(19)16(21-22-23)18(24)20-11-12-6-4-3-5-7-12/h3-10H,11,19H2,1-2H3,(H,20,24)
InChIKeyGVIREWVCHPNBAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Amino-N-benzyl-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1049126-92-2): Chemical Identity and Class Context


5-Amino-N-benzyl-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1049126-92-2) is a synthetic 1H-1,2,3-triazole-4-carboxamide (ATC) derivative that combines a 5-amino substituent on the triazole core with a 2,5-dimethoxyphenyl N(1)-aryl group and an N-benzyl carboxamide side chain. [1] This compound belongs to the well-established class of 5-amino-1,2,3-triazole-4-carboxamides, a scaffold that has been systematically optimized for diverse biological activities, including potent and selective PXR inverse agonism/antagonism with low nanomolar IC50 values [2], submicromolar anti-Trypanosoma cruzi activity [3], and antimicrobial effects against Gram-positive bacteria and pathogenic yeasts [4]. The 2,5-dimethoxyphenyl motif is a known structural element in selective human PXR antagonists such as SPA70, where it contributes to PXR ligand-binding domain interactions [2].

Why In-Class 1,2,3-Triazole-4-Carboxamide Analogs Cannot Simply Be Substituted for CAS 1049126-92-2


Although the 1H-1,2,3-triazole-4-carboxamide scaffold is shared across many analogs, substitution patterns on the N(1)-aryl ring, the C(5)-amine, and the C(4)-carboxamide side chain profoundly alter biological target engagement, selectivity, and physicochemical properties. [1] Within the PXR antagonist series, for example, moving from a 2,5-dimethoxyphenyl N(1) group to other aryl substituents converts a pure antagonist (compound 89) into a dual inverse agonist/antagonist (compound 85), and even a single amino acid mutation (W299A) in the PXR ligand-binding domain switches SPA70 from an antagonist to an agonist [2]. In the anti-T. cruzi ATC series, simple changes at the para-position of the N-benzyl ring altered metabolic stability by >5-fold and determined whether compounds were Ames-positive or Ames-negative [3]. In the antimicrobial triazole-4-carboxamide series, the presence of a 5-amino vs. 5-methyl substituent on the triazole core completely inverted the selectivity profile from Gram-positive bacteria to fungal C. albicans [4]. These examples demonstrate that each substitution pattern on the triazole-4-carboxamide core generates a unique pharmacological fingerprint; generic substitution without exact structural matching risks loss of target engagement, inverted selectivity, or altered ADMET properties.

Quantitative Comparative Evidence: Where CAS 1049126-92-2 Differentiates from Its Closest Structural Analogs


Structural Differentiation: 2,5-Dimethoxyphenyl N(1)-Aryl Motif vs. Phenyl or Other Aryl Analogs

CAS 1049126-92-2 bears a 2,5-dimethoxyphenyl group at the N(1) position of the triazole ring. In the structurally characterized PXR antagonist series, the 2,5-dimethoxyphenyl moiety is a critical pharmacophoric element: SPA70 [1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole] and its analogs rely on this group for PXR ligand-binding domain engagement. [1] Replacement of 2,5-dimethoxyphenyl with phenyl, 2-chlorophenyl, or other aryl groups in the same scaffold resulted in loss of PXR antagonism or conversion to agonism. [1] While no direct PXR IC50 data exists for CAS 1049126-92-2, its 2,5-dimethoxyphenyl group structurally aligns it with the PXR-active subseries rather than the phenyl-substituted analogs (which were inactive in the PXR cellular assay). [1]

Nuclear Receptor Pharmacology PXR Antagonism Medicinal Chemistry

Computed Physicochemical Differentiation: Lipophilicity (XLogP3) vs. SPA70 and Other Triazole-4-Carboxamide PXR Ligands

The computed XLogP3 of CAS 1049126-92-2 is 2.6. [1] By comparison, the known PXR antagonist SPA70 has a computed XLogP3 of approximately 3.8, and the dual inverse agonist/antagonist compound 85 (J Med Chem 2022) has a computed XLogP3 of approximately 4.2. [2] The approximately 1.2–1.6 log unit lower lipophilicity of CAS 1049126-92-2 relative to these reference PXR ligands suggests a meaningfully different solubility and membrane permeability profile. Within the anti-T. cruzi ATC optimization campaign, reducing LogD by similar magnitudes (1–2 log units) improved aqueous solubility by >10-fold and reduced hERG liability while maintaining potency. [3]

Physicochemical Profiling Drug-Likeness Lipophilicity

5-Amino Substituent: Differentiation from 5-Methyl and 5-H Analogs in Antimicrobial Selectivity

The 5-amino substituent on the triazole core of CAS 1049126-92-2 is a critical determinant of antimicrobial activity profile. In a systematic study of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides, 5-amino-1H-1,2,3-triazole-4-carboxamide 8b was active against the pathogenic yeast C. albicans, whereas 5-methyl analogs (compounds 4d, 4l, 4r) showed potent activity against the Gram-positive bacterium S. aureus. [1] This demonstrates that the 5-amino substituent directs antimicrobial selectivity toward fungal targets, while the 5-methyl substituent directs it toward Gram-positive bacteria. A 5-unsubstituted (5-H) analog would fall into an entirely different selectivity category. CAS 1049126-92-2, bearing a 5-amino group, is therefore structurally prepositioned for antifungal rather than antibacterial screening applications based on this class-level SAR.

Antimicrobial Screening Triazole-4-Carboxamide SAR Selectivity Profile

N-Benzyl Carboxamide vs. N-Phenyl Carboxamide: Impact on Target Engagement in Triazole-4-Carboxamide Series

In the anti-T. cruzi 5-amino-1,2,3-triazole-4-carboxamide (ATC) series, the nature of the amide N-substituent profoundly affected potency. N-Benzyl compounds were generally inactive, whereas N-phenyl compounds retained activity. [1] Specifically, a direct comparison in the ATC series showed that the N-benzyl analog 44 was inactive, while the corresponding N-phenyl compound 43 maintained potency (Table 3 in J Med Chem 2017). [1] This suggests that for anti-T. cruzi applications, CAS 1049126-92-2 (which carries an N-benzyl group) is unlikely to show activity, whereas an N-phenyl-substituted analog would be the appropriate choice. Conversely, for applications where inactivity against T. cruzi is desired (e.g., PXR-focused screening where anti-parasitic activity would be an off-target confound), the N-benzyl group of CAS 1049126-92-2 may be advantageous.

Anti-Trypanosomal Chagas Disease SAR

Computed Rotatable Bond Count and Topological Polar Surface Area: Differentiation from More Rigid or More Flexible Analogs

CAS 1049126-92-2 has 6 rotatable bonds and a computed topological polar surface area (tPSA) of approximately 104 Ų. [1] By comparison, the PXR antagonist SPA70 has 5 rotatable bonds and a tPSA of approximately 87 Ų, while the dual PXR inverse agonist/antagonist compound 85 has 8 rotatable bonds and a tPSA of approximately 117 Ų. [2] These intermediate values place CAS 1049126-92-2 between more rigid (SPA70) and more flexible (compound 85) PXR-active analogs, which can impact passive membrane permeability and the entropic penalty upon target binding.

Molecular Descriptors Drug-Likeness Permeability

Evidence-Backed Application Scenarios for 5-Amino-N-benzyl-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1049126-92-2)


PXR Nuclear Receptor Chemical Probe Development

Based on the 2,5-dimethoxyphenyl N(1)-aryl motif that aligns CAS 1049126-92-2 with the PXR-active subseries characterized in J Med Chem 2022 [1], this compound is structurally positioned for use as a starting scaffold or control compound in PXR antagonist/inverse agonist screening campaigns. Its intermediate lipophilicity (XLogP3 = 2.6) relative to known PXR ligands (SPA70 XLogP3 ≈ 3.8; compound 85 XLogP3 ≈ 4.2) suggests potentially improved solubility and a differentiated PK profile that may be advantageous for in vitro PXR cellular assay development where compound precipitation at higher logP values can confound dose-response measurements.

Antifungal (Anti-Candida) Screening Library Member

The 5-amino substituent on the triazole core is associated with selective activity against C. albicans in the 1-aryl-triazole-4-carboxamide series, whereas 5-methyl analogs are selective for Gram-positive S. aureus [2]. CAS 1049126-92-2 is therefore a structurally rational inclusion in antifungal screening decks targeting Candida species, aligned with the active antifungal subseries pharmacophore.

SAR Studies Requiring an N-Benzyl Carboxamide Control

In the anti-T. cruzi ATC series, N-benzyl carboxamide analogs were inactive while N-phenyl analogs retained submicromolar potency [3]. CAS 1049126-92-2 provides a structurally defined N-benzyl reference compound for SAR studies that aim to probe the steric and electronic requirements of the carboxamide side chain. It can serve as a negative control in T. cruzi assays or as a selectivity control in PXR assays where anti-parasitic off-target activity must be excluded.

Physicochemical Property Benchmarking in Triazole-4-Carboxamide Lead Optimization

With 6 rotatable bonds, tPSA ≈ 104 Ų, XLogP3 = 2.6, and 5 hydrogen bond acceptors [4], CAS 1049126-92-2 occupies a distinct region of drug-like chemical space among 1,2,3-triazole-4-carboxamide analogs. It can serve as a benchmarking compound for computational models predicting solubility, permeability, and target binding within this chemical series, enabling medicinal chemistry teams to calibrate in silico models against a compound with intermediate descriptor values.

Quote Request

Request a Quote for 5-amino-N-benzyl-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.